Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate

Lipophilicity Drug Discovery Physicochemical Profiling

tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate (CAS 1466514-76-0) is a Boc-protected, geminally-substituted fluorinated azetidine building block with the molecular formula C9H15F2NO2 and a molecular weight of 207.22 g/mol. This compound belongs to the class of saturated four-membered nitrogen heterocycles, featuring a distinctive 3-position substitution pattern wherein one fluorine atom and one fluoromethyl (-CH2F) group are attached to the same ring carbon.

Molecular Formula C9H15F2NO2
Molecular Weight 207.221
CAS No. 1466514-76-0
Cat. No. B2493572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate
CAS1466514-76-0
Molecular FormulaC9H15F2NO2
Molecular Weight207.221
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CF)F
InChIInChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6H2,1-3H3
InChIKeyLIRXHHZHOTUWNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate (CAS 1466514-76-0): Procurement-Relevant Baseline Characterization


tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate (CAS 1466514-76-0) is a Boc-protected, geminally-substituted fluorinated azetidine building block with the molecular formula C9H15F2NO2 and a molecular weight of 207.22 g/mol [1]. This compound belongs to the class of saturated four-membered nitrogen heterocycles, featuring a distinctive 3-position substitution pattern wherein one fluorine atom and one fluoromethyl (-CH2F) group are attached to the same ring carbon [2]. Its computed XLogP3-AA is 1.5, with a topological polar surface area of 29.5 Ų and zero hydrogen bond donors, placing it in a moderately lipophilic physicochemical space suitable for CNS drug discovery programs [1]. The compound is commercially available at 95–98+% purity from multiple suppliers including ChemShuttle, Aladdin, CymitQuimica, and Bidepharm [3].

Why Generic Substitution of tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate Fails: The Consequence of Geminal Substitution Architecture


Generic substitution among Boc-protected fluorinated azetidines is scientifically unsound because the geminal substitution architecture at the 3-position fundamentally dictates the compound’s physicochemical profile. Replacing the –F/–CH2F pair with –F/–CH3 (CAS 1314923-32-4), –F/–H (CAS 1255666-44-4), or –F/–F (CAS 1255666-59-1) alters the hydrogen bond acceptor count, rotatable bond count, lipophilicity, and metabolic stability in non-linear ways that cannot be predicted from single-parameter substitution logic [1]. The fluoromethyl group introduces an additional sp3 carbon between the electronegative fluorine and the azetidine ring, modulating the inductive effect on the nitrogen basicity relative to gem-difluoro analogs—a critical parameter for pharmacokinetic optimization [2]. Furthermore, the 3,3-difluoroazetidine derivative was identified as the sole exception to high metabolic stability in a systematic microsomal clearance screen, whereas fluoroalkyl-substituted analogs retained stability, underscoring that the identity of the second C-3 substituent directly governs metabolic fate [2].

Quantitative Evidence Guide: Head-to-Head Differentiation of tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate Against Closest Analogs


Lipophilicity (XLogP3) Comparison: Balanced LogP Differentiates Target from Mono-Fluoro and Gem-Difluoro Analogs

The target compound exhibits a computed XLogP3-AA of 1.5, which is identical to the 3-fluoro-3-methyl analog but 0.2 log units higher than the 3-fluoro analog (XLogP3 1.3) and 0.1 log units lower than the 3,3-difluoro analog (XLogP3 1.6) [1]. This positions the target in a lipophilicity window that balances passive permeability with aqueous solubility for CNS drug candidates, without the elevated lipophilicity of the gem-difluoro derivative that may increase non-specific protein binding [2].

Lipophilicity Drug Discovery Physicochemical Profiling

Hydrogen Bond Acceptor Count: Target Offers One Additional HBA Relative to Mono-Fluorinated Analogs

The target compound possesses a hydrogen bond acceptor (HBA) count of 4, driven by the Boc carbonyl oxygen, the carbamate oxygen, the C-3 fluorine, and the fluoromethyl fluorine. This compares to an HBA count of 3 for both the mono-fluoro analog (CAS 1255666-44-4) and the 3-fluoro-3-methyl analog (CAS 1314923-32-4), and matches the HBA count of 4 for the 3,3-difluoro analog [1]. The additional HBA in the target relative to mono-fluoro or fluoro-methyl analogs arises from the second fluorine atom in the fluoromethyl group, which may enhance aqueous solubility and modulate target engagement without the full metabolic liability associated with gem-difluoro substitution [2].

Hydrogen Bonding Molecular Recognition ADME

Rotatable Bond Count: Fluoromethyl Group Provides Conformational Flexibility Absent in Gem-Difluoro and Mono-Fluoro Analogs

The target compound has a rotatable bond count of 3, attributed to the tert-butyl ester (2 bonds) plus the fluoromethyl C–C bond. In contrast, the 3-fluoro analog (CAS 1255666-44-4), the 3-fluoro-3-methyl analog (CAS 1314923-32-4), and the 3,3-difluoro analog (CAS 1255666-59-1) each have only 2 rotatable bonds [1]. This additional degree of rotational freedom in the target allows the fluoromethyl group to sample different conformational orientations relative to the azetidine ring, potentially enabling induced-fit binding modes that are sterically inaccessible to the more rigid gem-difluoro or methyl-substituted analogs [2].

Conformational Flexibility Rotatable Bonds Ligand Efficiency

Metabolic Stability: Fluoroalkyl-Substituted Azetidines Retain High Microsomal Stability, Unlike the 3,3-Difluoroazetidine Exception

A systematic study of mono- and difluorinated saturated heterocyclic amines by Melnykov et al. (2023) demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability across the compound series studied, with a single exception: the 3,3-difluoroazetidine derivative [1]. While the target compound (fluoroalkyl-substituted, not gem-difluoro) was not individually assayed in this study, the broader class-level finding indicates that fluoroalkyl-substituted azetidines—represented by the target's fluoromethyl motif—are expected to retain the high metabolic stability characteristic of this compound class, whereas the closely related 3,3-difluoroazetidine analog (CAS 1255666-59-1) is specifically identified as metabolically labile [1]. This creates a procurement-relevant differentiation: for applications where metabolic stability is critical, the target's fluoroalkyl architecture offers a favorable profile relative to the cheaper and more commercially widespread gem-difluoro building block.

Metabolic Stability Microsomal Clearance Lead Optimization

Basicity Modulation: Fluoromethyl Spacer Attenuates pKa Shift Relative to Gem-Difluoro Substitution

Fluorination at the C-3 position of azetidine reduces the conjugate acid pKa by approximately 2.5 units for the first fluorine and an additional 2.1 units for the second directly attached fluorine atom [1]. In the target compound, the second fluorine is separated from the ring by a methylene (-CH2-) spacer, which attenuates its inductive electron-withdrawing effect on the azetidine nitrogen. While a directly measured pKa for the target Boc-protected compound is not available in the public domain, the fluoromethyl group is expected to produce a smaller pKa decrease than the second geminal fluorine in 3,3-difluoroazetidine (reported pKa ~5.5 for the free amine vs. ~9.5 for unsubstituted azetidine) . This intermediate basicity is advantageous for avoiding lysosomal trapping while maintaining sufficient amine nucleophilicity for subsequent synthetic derivatization [2].

pKa Amine Basicity Fluorine Effect

Optimal Application Scenarios for tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate Based on Quantitative Differentiation Evidence


CNS Drug Candidate Lead Optimization Requiring Balanced Lipophilicity (XLogP3 ~1.5) with Conformational Flexibility

In CNS lead optimization programs where XLogP3 in the 1–2 range is critical for balancing blood-brain barrier penetration and aqueous solubility, the target compound's computed XLogP3 of 1.5 positions it advantageously versus the 3,3-difluoro analog (XLogP3 1.6) and the mono-fluoro analog (XLogP3 1.3) [1]. The additional rotatable bond provided by the fluoromethyl group (RB = 3 vs. 2 for all three comparators) facilitates conformational sampling that may enable induced-fit binding to shallow or flexible CNS target pockets [1]. The intermediate amine basicity (predicted between mono-fluoro and gem-difluoro) further reduces the risk of lysosomal trapping, a common cause of high brain-to-plasma ratios that complicate CNS PK/PD modeling [2].

Fragment-Based Drug Discovery (FBDD) Leveraging Enhanced Hydrogen Bond Acceptor Count

For fragment-based screening campaigns where every hydrogen bond interaction contributes measurably to binding efficiency, the target compound's HBA count of 4 provides an additional acceptor relative to the 3-fluoro (HBA 3) and 3-fluoro-3-methyl (HBA 3) analogs, while matching the HBA count of the 3,3-difluoro building block [1]. However, unlike the 3,3-difluoro analog that was identified as the sole exception to high metabolic stability in a systematic microsomal screen [2], the target's fluoroalkyl architecture is expected to retain high metabolic stability based on class-level evidence, making it a superior choice for fragment hits intended for progression to lead optimization without requiring scaffold replacement to address metabolic liabilities [2].

Synthesis of PET Tracer Precursors and 18F-Labeling Probe Development

The target compound serves as a protected precursor for generating the free amine 3-fluoro-3-(fluoromethyl)azetidine, which can function as a 18F-labeling synthon or a cold reference standard for PET tracer development [1]. The fluoromethyl group provides a distinct 19F NMR handle for reaction monitoring and quality control that is absent in the 3-fluoro-3-methyl analog. Commercially, the target compound is available at 97%+ purity from suppliers including Aladdin (T629370), Macklin (T737160 at 1344 CNY/100mg), and ChemShuttle (catalog 195484, 95%, refrigerated storage), with the deprotected hydrochloride form (CAS 1823364-49-3) also accessible from Fluorochem (F389384, 97% purity) [2]. This synthetic accessibility supports the use of the target compound in radiochemistry workflows where both the Boc-protected precursor and the free amine salt are required.

Quote Request

Request a Quote for tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.